molecular formula C9H11N3 B068421 1,4-Dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 180714-26-5

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B068421
CAS No.: 180714-26-5
M. Wt: 161.2 g/mol
InChI Key: KSNOKHPKQZRROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at positions 1 and 4, and an amine group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization . Another method includes the reaction of o-phenylenediamine with aldehydes or ketones under acidic conditions . Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using o-phenylenediamine and formic acid derivatives. The reactions are typically carried out in the presence of catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .

Scientific Research Applications

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets. It can bind to the minor groove of DNA, interfering with DNA replication and transcription . Additionally, it can inhibit specific enzymes, leading to disrupted cellular processes and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and amine functionality make it a versatile compound for various applications in research and industry .

Properties

CAS No.

180714-26-5

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

1,4-dimethylbenzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-6-7(10)3-4-8-9(6)11-5-12(8)2/h3-5H,10H2,1-2H3

InChI Key

KSNOKHPKQZRROU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CN2C)N

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C)N

Synonyms

1H-Benzimidazol-5-amine,1,4-dimethyl-(9CI)

Origin of Product

United States

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